

Biophysical properties of d(T-A-A-T) oligonucleotides

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Compound of Interest		
Compound Name:	d(T-A-A-T)	
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An In-depth Technical Guide on the Biophysical Properties of d(T-A-A-T) Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of the self-complementary **d(T-A-A-T)** oligonucleotide. Due to the short length of this tetramer, experimental data is limited. Therefore, this guide combines theoretical calculations based on the nearest-neighbor model with expected properties derived from studies on similar A-T rich sequences. Detailed experimental protocols for key characterization techniques are also provided.

Thermodynamic Properties

The stability of a DNA duplex can be predicted using the nearest-neighbor model, which considers the identity of adjacent base pairs. The thermodynamic parameters for duplex formation, including melting temperature (T_m), enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), are calculated based on the sum of individual nearest-neighbor values.

Calculated Thermodynamic Parameters

The thermodynamic properties for the self-complementary duplex of **d(T-A-A-T)** were calculated using established nearest-neighbor parameters under standard conditions (1 M NaCl). It is important to note that these are theoretical estimations. The duplex formation can be represented as:



The nearest-neighbor pairs are TA/AT, AA/TT, and AT/TA.

Parameter	Calculated Value	Unit
Melting Temperature (T_m)	10.5 (at 100 μM strand concentration)	°C
Enthalpy (ΔH°)	-22.4	kcal/mol
Entropy (ΔS°)	-68.5	cal/(mol·K)
Gibbs Free Energy (ΔG°)	-2.0 (at 37 °C)	kcal/mol

Note: These values are highly dependent on salt and oligonucleotide concentration.

Structural Properties

Short A-T rich sequences, often referred to as A-tracts, are known to adopt a B-form DNA conformation with specific structural features.

- Conformation: The **d(T-A-A-T)** duplex is expected to adopt a B-form helical structure.
- Minor Groove: A-T rich sequences are characterized by a narrow minor groove.
- Propeller Twist: The base pairs are likely to exhibit a high propeller twist, which can lead to the formation of a "spine of hydration" in the minor groove.
- Bending: While longer A-tracts are associated with DNA bending, a short sequence like d(T-A-A-T) is unlikely to induce significant global curvature.

Spectroscopic Properties UV Absorbance

The thermal denaturation of the **d(T-A-A-T)** duplex can be monitored by measuring the change in UV absorbance at 260 nm as a function of temperature. As the duplex melts into single strands, the absorbance increases due to the hyperchromic effect.[1] The melting temperature (T_m) is the temperature at which 50% of the duplex is dissociated.[2]



Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a sensitive technique for studying the secondary structure of DNA.[1] For a B-form DNA duplex like **d(T-A-A-T)**, the CD spectrum is expected to show a positive band around 275 nm and a negative band around 245 nm. The exact shape and magnitude of the CD spectrum are sequence-dependent.[3]

Experimental Protocols UV-Visible (UV-Vis) Thermal Denaturation

This protocol describes how to determine the melting temperature (T_m) of an oligonucleotide duplex.

Materials:

- Lyophilized d(T-A-A-T) oligonucleotide
- Melting Buffer (e.g., 10 mM sodium phosphate, 1 M NaCl, 1 mM EDTA, pH 7.0)
- · Nuclease-free water
- UV-Vis spectrophotometer with a Peltier temperature controller
- Quartz cuvettes (1 cm path length)

- Sample Preparation: Dissolve the lyophilized oligonucleotide in the melting buffer to the desired concentration (e.g., 100 μM).
- Annealing: Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure duplex formation.
- Measurement Setup:
 - Set the spectrophotometer to monitor absorbance at 260 nm.



- Set the temperature program to ramp from a low temperature (e.g., 5°C) to a high temperature (e.g., 40°C) at a rate of 1°C/minute.[4]
- Data Acquisition: Place the cuvette in the spectrophotometer and start the temperature ramp, recording the absorbance at each temperature point.
- Data Analysis:
 - Plot absorbance versus temperature to obtain the melting curve.
 - The T_m is the temperature at the midpoint of the transition, which can be determined from the maximum of the first derivative of the melting curve.[5]

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed during the thermal denaturation of a DNA duplex, providing model-independent thermodynamic data.[6]

Materials:

- Annealed d(T-A-A-T) duplex solution
- · Final dialysis buffer for reference
- Differential Scanning Calorimeter

- Sample Preparation: Prepare the oligonucleotide sample and the reference buffer. Both must be thoroughly degassed before loading.
- Baseline Scan: Load both the sample and reference cells with the reference buffer and perform a scan over the desired temperature range (e.g., 5°C to 40°C) at a scan rate of 60°C/hour to obtain a baseline.
- Sample Scan: Replace the buffer in the sample cell with the oligonucleotide solution and repeat the scan using the same parameters.



- Data Analysis:
 - Subtract the baseline scan from the sample scan to obtain the excess heat capacity curve.
 - The melting temperature (T m) corresponds to the peak of the transition.
 - The calorimetric enthalpy (ΔH° _cal) is determined by integrating the area under the peak.
 - The van't Hoff enthalpy (ΔH°_vH) can also be calculated from the shape of the peak to assess the two-state nature of the transition.

Circular Dichroism (CD) Spectroscopy

This protocol is for obtaining the CD spectrum of the **d(T-A-A-T)** duplex to confirm its conformation.

Materials:

- Annealed d(T-A-A-T) duplex solution
- CD Spectropolarimeter with a temperature controller
- Quartz cuvette (e.g., 1 cm path length)

- Instrument Setup:
 - Turn on the spectropolarimeter and the lamp, allowing them to warm up for at least 30 minutes.
 - Set the wavelength range to scan from 320 nm to 200 nm.
- Blank Measurement: Record a spectrum of the buffer alone to use as a baseline.
- Sample Measurement: Record the spectrum of the d(T-A-A-T) solution under the same conditions.



- Data Processing: Subtract the buffer baseline from the sample spectrum to obtain the final CD spectrum of the oligonucleotide.
- Thermal Melt (Optional): The CD signal at a specific wavelength can also be monitored as a function of temperature to obtain a melting curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about DNA in solution.[7][8]

Materials:

- Lyophilized d(T-A-A-T) oligonucleotide
- NMR Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O or 100% D₂O)
- NMR spectrometer
- NMR tubes

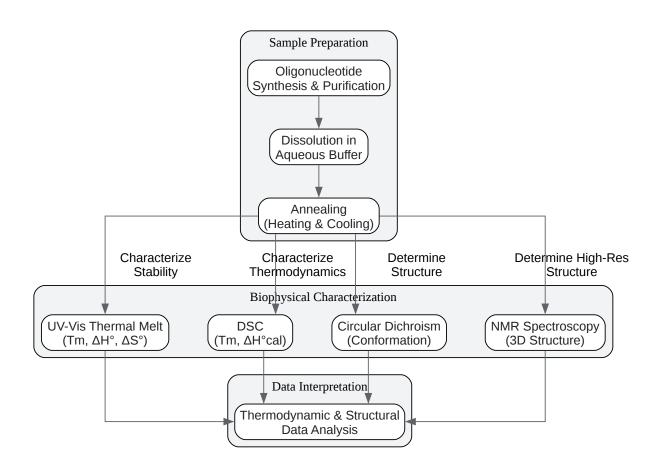
- Sample Preparation: Dissolve the oligonucleotide in the NMR buffer to a final concentration typically in the range of 0.5-2 mM.[9]
- Data Acquisition:
 - Acquire a one-dimensional (1D) ¹H spectrum to assess sample purity and folding. Imino proton signals between 12 and 14 ppm are indicative of base pairing.
 - Acquire two-dimensional (2D) experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to assign proton resonances.
 - NOESY provides through-space correlations and is used to determine inter-proton distances, which are crucial for structure calculation.



- TOCSY provides through-bond correlations and is used to identify protons within the same sugar spin system.
- Structure Calculation:
 - Integrate the cross-peaks in the NOESY spectra to derive distance restraints.
 - Use molecular dynamics and simulated annealing protocols with the experimental restraints to generate a family of structures consistent with the NMR data.
 - The final set of structures represents the solution conformation of the d(T-A-A-T) duplex.

Visualizations Experimental Workflow





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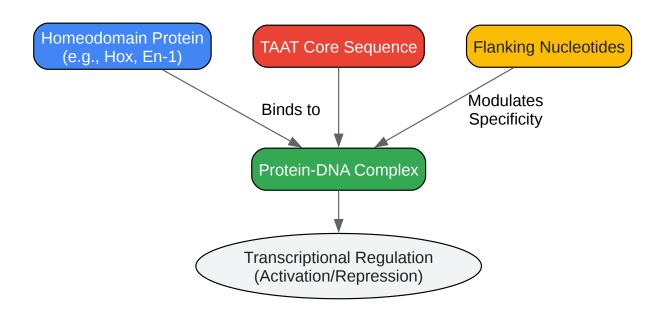
Biophysical characterization workflow for oligonucleotides.

Homeodomain Protein Binding to TAAT Core Sequence

The TAAT motif is a core recognition sequence for homeodomain transcription factors, which play crucial roles in gene regulation during embryonic development.[10][11]



Promoter Region of Target Gene



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Homeodomain protein interaction with the TAAT DNA motif.

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